![molecular formula C8H13N3O2 B2649380 2-[(1-Ethyl-3-methylpyrazol-4-yl)amino]acetic acid CAS No. 2247206-54-6](/img/structure/B2649380.png)
2-[(1-Ethyl-3-methylpyrazol-4-yl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(1-Ethyl-3-methylpyrazol-4-yl)amino]acetic acid” is a chemical compound . It is related to the class of compounds known as pyrazoles, which are heterocyclic compounds with a 5-membered ring of four carbon atoms and one nitrogen atom . The specific compound has additional functional groups, including an ethyl group, a methyl group, an amino group, and an acetic acid group .
Molecular Structure Analysis
The molecular structure of “2-[(1-Ethyl-3-methylpyrazol-4-yl)amino]acetic acid” includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms . This compound also contains an ethyl group and a methyl group attached to the pyrazole ring, as well as an amino group and an acetic acid group .Future Directions
The future directions for research on “2-[(1-Ethyl-3-methylpyrazol-4-yl)amino]acetic acid” and related compounds could include further exploration of their synthesis, chemical reactivity, and potential biological activity. Given the wide range of biological activities exhibited by pyrazole compounds, there may be potential for the development of new pharmaceuticals or other useful compounds .
properties
IUPAC Name |
2-[(1-ethyl-3-methylpyrazol-4-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-11-5-7(6(2)10-11)9-4-8(12)13/h5,9H,3-4H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBRNHWOYFADOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.